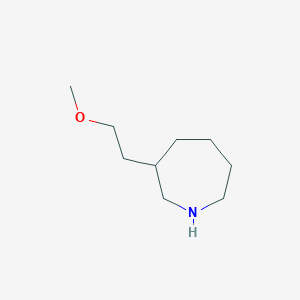

3-(2-Methoxyethyl)azepane

描述

Significance of Nitrogen Heterocycles in Drug Discovery

Nitrogen heterocycles are cyclic organic compounds containing at least one nitrogen atom in the ring structure. These structures are of immense interest in drug discovery due to their widespread presence in natural products and synthetic drugs. prezi.comnih.govrsc.org In fact, approximately 85% of all existing FDA-approved drugs contain one or more nitrogen atoms, and 75-80% of the top 200 brand-name drugs feature nitrogen heterocycles. ou.edu Their prevalence stems from their ability to form various interactions, such as hydrogen bonds, with biological targets like proteins and nucleic acids, which is often crucial for therapeutic activity. nih.govrsc.org

The Azepane Scaffold: General Overview and Research Interest

The azepane scaffold is a saturated seven-membered ring containing one nitrogen atom. This particular heterocyclic structure is a key component in numerous natural products and pharmacologically active compounds. researchgate.netresearchgate.net The interest in azepane derivatives stems from their diverse biological activities, which include potential applications as anticancer, antiviral, and antidiabetic agents. mdpi.com

The three-dimensional conformation of the azepane ring provides a unique structural framework that can be exploited in drug design to achieve specific interactions with biological targets. researchgate.net Researchers are actively exploring new synthetic methods to create diverse libraries of azepane derivatives for biological screening. researchgate.netresearchgate.net These methods often involve ring-closing or ring-expansion reactions to construct the seven-membered ring. researchgate.net The development of efficient synthetic strategies is crucial for accessing novel and complex azepane-based molecules with potential therapeutic value. researchgate.net For instance, N-benzylated azepanes have been identified as potent inhibitors of monoamine transporters, suggesting their potential in treating neuropsychiatric disorders. acs.orgunibe.ch

Contextualizing 3-(2-Methoxyethyl)azepane within Azepane Derivatives Research

This compound is a specific derivative of the azepane scaffold. While detailed research findings exclusively on this compound are not extensively documented in publicly available literature, its structure places it within the broader context of research on functionalized azepanes. The presence of the 2-methoxyethyl group at the 3-position of the azepane ring introduces specific steric and electronic properties that can influence its biological activity and potential applications.

The investigation of such derivatives is a common strategy in medicinal chemistry to explore the structure-activity relationships of a particular scaffold. By modifying the substituents on the azepane ring, researchers can systematically probe how these changes affect the compound's interaction with biological targets. Although specific research applications for this compound are not widely reported, it is listed as a commercially available chemical intermediate, suggesting its use in the synthesis of more complex molecules. bldpharm.comaksci.com Its hydrochloride salt is also available. bldpharm.comchemsrc.com The compound and its derivatives have been mentioned in the context of screening libraries and the synthesis of more complex heterocyclic systems. molport.commolport.comchemdiv.com

Structure

3D Structure

属性

IUPAC Name |

3-(2-methoxyethyl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-11-7-5-9-4-2-3-6-10-8-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXJFWWVIWEVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CCCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566236-20-1 | |

| Record name | 3-(2-methoxyethyl)azepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Azepane Derivatives

General Strategies for Azepane Ring Construction

The fundamental challenge in synthesizing azepane derivatives lies in the slow kinetics that often hinder the formation of seven-membered rings. nih.gov Chemists have developed several core strategies to overcome these hurdles, including intramolecular cyclizations and ring expansions of more readily available five- or six-membered rings. researchgate.netresearchgate.net

Ring-Closing Reactions

Ring-closing reactions are a direct approach to forming the azepane skeleton. One prominent method in this category is the Ring-Closing Metathesis (RCM) of diene precursors. nih.govacs.org This reaction utilizes transition metal catalysts to form a cyclic alkene from a linear diene, which can then be reduced to the saturated azepane ring. Another approach involves intramolecular cyclization, such as the 1,7-carbonyl-enamine cyclization, which has been explored as a novel method for azepine ring closure. chem-soc.si Tandem reactions, like the Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines, also provide an efficient route to azepine derivatives. nih.gov

Ring-Expansion Reactions

Ring-expansion reactions offer an alternative and powerful strategy for constructing the azepane core from smaller, more common heterocyclic systems like piperidines or pyrrolidines. researchgate.netrsc.org These methods are crucial as they can provide access to complex azepanes that are otherwise difficult to synthesize. nih.gov A notable modern technique is the photochemical dearomative ring expansion of nitroarenes. This process, mediated by blue light, transforms a six-membered benzene ring into a seven-membered ring system, which is then hydrogenated to yield the final azepane. researchgate.netmanchester.ac.uknih.gov Other established methods include the tandem Staudinger-aza Wittig-mediated ring expansion of 6-azido sugars and palladium-catalyzed rearrangements of cyclic allylic amines. nih.govacs.orgchemrxiv.org

| Ring-Expansion Method | Precursor | Key Features |

| Photochemical Dearomatization | Nitroarenes | Mediated by blue light; occurs at room temperature; followed by hydrogenolysis. researchgate.netmanchester.ac.uk |

| Staudinger-aza Wittig | 6-Azido Sugars | Tandem reaction sequence. nih.govacs.org |

| Palladium-Catalyzed Rearrangement | 2-Alkenyl Pyrrolidines/Piperidines | Two-carbon ring homologation; occurs under mild conditions. chemrxiv.org |

| Photochemical Rearrangement | N-vinylpyrrolidinones | A two-step formal [5+2] cycloaddition approach. organic-chemistry.org |

Multistep Sequences

Many synthetic routes to azepane derivatives are inherently multistep sequences, where a series of reactions are carefully planned to build the target molecule. vapourtec.com This approach allows for the construction of complex substitution patterns and stereochemistries. For example, the synthesis of azepanes from nitroarenes is a two-step process involving photochemical ring expansion followed by hydrogenolysis. researchgate.netnih.gov Similarly, the synthesis of highly functionalized azepanols and oxo-azepines often involves the cyclization of derivatized sugars, which themselves require multiple synthetic steps to prepare. mdpi.com These sequences demonstrate the power of combining different reaction types to achieve a complex final product. youtube.com

Stereoselective Synthesis Approaches

Controlling the stereochemistry of substituents on the azepane ring is critical, particularly for applications in medicinal chemistry where biological activity is often dependent on the precise three-dimensional arrangement of atoms. researchgate.net

Osmium-Catalyzed Aminohydroxylation

A powerful method for the stereoselective formation of a C-N bond during azepane synthesis is the osmium-catalyzed tethered aminohydroxylation (TA). nih.govresearchgate.net This strategy is particularly effective for synthesizing heavily hydroxylated azepane derivatives like iminosugars. acs.orgnih.govresearcher.life The reaction proceeds via the syn-aminohydroxylation of an olefin, where an amine and a hydroxyl group are added across the double bond. researchgate.net By tethering the nitrogen nucleophile to the molecule, the regioselectivity and stereoselectivity of the C-N bond formation can be completely controlled. nih.govacs.org The process typically involves the reaction of an allylic alcohol, which is first converted to an aroyloxycarbamate. This substrate then undergoes reaction with a catalytic amount of an osmium reagent, such as potassium osmate, to yield an oxazolidinone, which can be hydrolyzed to the corresponding amino alcohol. nih.gov

Typical Reaction Sequence for Tethered Aminohydroxylation nih.gov

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Carbamate Formation | 1,1'-Carbonyldiimidazole (CDI), then Hydroxylamine | Hydroxycarbamate |

| 2 | Aroyloxylation | p-Chlorobenzoyl chloride | O-Aroyloxycarbamate |

| 3 | Tethered Aminohydroxylation | K₂OsO₂(OH)₄ (catalytic) | Oxazolidinone |

Reductive Amination

Reductive amination is a widely used and versatile method for forming the azepane ring, often serving as the key cyclization step in a synthetic sequence. nih.govacs.org This reaction involves the formation of an imine or enamine from a carbonyl compound (aldehyde or ketone) and an amine, followed by its reduction to the corresponding amine. In the context of azepane synthesis, intramolecular reductive amination is frequently employed, where a molecule containing both an amine and a carbonyl group (or a precursor) is cyclized. nih.govresearchgate.net For instance, a key step in the synthesis of certain polyhydroxylated azepanes involves the intramolecular reductive amination of an amino-aldehyde intermediate, which is generated in situ. nih.govacs.org Double reductive amination (DRA) of sugar-derived dialdehydes is another effective strategy for accessing trihydroxyazepanes. nih.govacs.org

Chiral Auxiliary/Catalyst-Based Synthesis

The asymmetric synthesis of azepane derivatives to yield enantiomerically pure products is a significant challenge in organic chemistry. Methodologies employing chiral auxiliaries or catalysts are paramount in controlling the stereochemical outcome of a reaction. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer. After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse.

In the context of synthesizing chiral nitrogen heterocycles, various strategies have been developed. For instance, osmium-catalyzed aminohydroxylation has been described as a key step in a stereoselective approach to pentahydroxyazepane iminosugars. nih.gov This method facilitates the formation of a new C–N bond with exceptional regio- and stereocontrol. nih.gov The synthesis begins with an allylic alcohol derived from a chiral precursor, which then undergoes the pivotal osmium-catalyzed tethered aminohydroxylation, leading to an oxazolidinone. Subsequent intramolecular reductive amination yields the desired azepane structure. nih.gov

Another powerful approach involves the use of chiral organocatalysts. Novel α-tetrazole-substituted 1,1′-binaphthylazepine chiral catalysts have been synthesized and characterized. These catalysts merge the atropisomeric chirality of the binaphthyl backbone with a central chirality element near the amino group, which bears an acidic function, mimicking the structure of proline tetrazole derivatives. Such catalysts have shown high enantioselectivity in reactions like the aldol (B89426) reaction.

Furthermore, chemoenzymatic methods offer a green and highly selective alternative. Enantioenriched 2-aryl azepanes have been generated through biocatalytic asymmetric reductive amination using imine reductases or via deracemization with monoamine oxidases. nih.gov These enzymatic methods provide access to previously inaccessible enantioenriched 2,2-disubstituted azepanes. nih.gov

Green Chemistry Principles in Azepane Synthesis

The integration of green chemistry principles into synthetic methodologies is crucial for developing sustainable chemical processes. For azepane synthesis, this involves the use of environmentally benign techniques that enhance efficiency, reduce waste, and minimize energy consumption.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. This technique offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often, higher product purity. sciensage.info In the synthesis of azepine derivatives, microwave irradiation has been successfully employed to drive reactions that would otherwise require prolonged heating. For example, a novel and efficient route to afford dipyridoazepine derivatives has been developed using a double nucleophilic aromatic substitution reaction conducted under microwave conditions. shd-pub.org.rsresearchgate.net This method proceeds without a catalyst and significantly shortens the reaction time from 24 hours under conventional heating to just 3 hours. shd-pub.org.rsresearchgate.net Similarly, the synthesis of tetra-azepines has been achieved by reacting dihydroformazan with various compounds in a microwave oven for only 1 to 2 minutes. sciensage.infoijrpr.com This rapid and efficient processing highlights the potential of microwave-assisted synthesis in the broader application of green chemistry to heterocyclic compound production. ijrpr.com

Catalyst-Free Reactions

Developing synthetic routes that eliminate the need for catalysts, particularly those based on toxic or expensive transition metals, is a core objective of green chemistry. Catalyst-free reactions simplify purification processes, reduce costs, and avoid catalyst-related toxicity and waste. A notable example in azepine synthesis is a microwave-assisted procedure for forming 5H-dipyrido[4,3-b:3′,4′-f]azepines, which is based on a double nucleophilic aromatic substitution reaction. shd-pub.org.rs This reaction proceeds efficiently with primary aliphatic amines without the need for any transition metal catalyst. shd-pub.org.rs

Atom Economy and Waste Reduction Strategies

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired final product. wjpps.comacs.orgprimescholars.com High atom economy is achieved in reactions that maximize the incorporation of starting materials into the product, such as addition and rearrangement reactions, thereby minimizing waste. acs.orgjocpr.com

Strategies to improve atom economy in azepane synthesis focus on designing reaction pathways that are inherently more efficient. Tandem, domino, or cycloaddition reactions are particularly effective as they form multiple bonds in a single operation, reducing the number of synthetic steps and the amount of waste generated. For example, a hetero-[5+2] cycloaddition reaction between oxidopyrylium ylides and cyclic imines provides quick access to highly substituted azepanes. researchgate.net Similarly, dearomative ring expansion of simple nitroarenes, mediated by blue light, can transform a six-membered benzenoid framework into a seven-membered azepine ring system, which can then be hydrogenated to the corresponding azepane. nih.gov This two-step process represents a highly atom-economical route to complex azepanes from simple precursors. nih.gov

The table below compares different reaction types based on their theoretical atom economy.

| Reaction Type | General Transformation | Theoretical Atom Economy | Waste Products |

| Addition | A + B → C | 100% | None |

| Rearrangement | A → B | 100% | None |

| Substitution | A-B + C → A-C + B | < 100% | Leaving group (B) |

| Elimination | A-B → A + B | < 100% | Leaving group (B) |

Synthetic Routes towards 3-(2-Methoxyethyl)azepane

Precursor Identification and Functionalization Strategies

The synthesis of this compound logically begins with the identification of suitable azepane precursors that can be functionalized at the C3 position. A key and versatile precursor is an N-protected azepan-3-one. The ketone functionality at the C3 position serves as a handle for introducing the desired 2-methoxyethyl side chain through various carbon-carbon bond-forming reactions.

One plausible strategy involves a Wittig-type reaction. An N-protected azepan-3-one could be reacted with a phosphonium ylide, such as (2-methoxyethyl)triphenylphosphonium bromide, in the presence of a strong base. This would generate an intermediate with a double bond at the C3 position. Subsequent hydrogenation of this double bond, for example using palladium on carbon (Pd/C) and hydrogen gas, would yield the target compound, this compound, after removal of the nitrogen protecting group.

Another approach could utilize organometallic reagents. The addition of a 2-methoxyethyl Grignard or organolithium reagent to N-protected azepan-3-one would form a tertiary alcohol at the C3 position. The hydroxyl group could then be removed through a deoxygenation protocol, such as a Barton-McCombie deoxygenation, to afford the final product.

Recent advances have demonstrated the synthesis of various substituted azepan-3-ones via migration-annulation protocols, which could serve as precursors. acs.org Furthermore, photochemical dearomative ring expansion of meta-substituted nitroarenes can lead to C3-functionalized azepanes, providing another potential entry point for synthesizing the target molecule. researchgate.net

The following table outlines potential precursors and the corresponding strategies for their conversion into this compound.

| Precursor | Functionalization Strategy | Key Reactions |

| N-Boc-azepan-3-one | Introduction of the side chain via olefination followed by reduction. | 1. Wittig reaction with (2-methoxyethyl)triphenylphosphonium bromide. 2. Hydrogenation (e.g., H₂, Pd/C). 3. Deprotection. |

| N-Boc-azepan-3-one | Introduction of the side chain via organometallic addition followed by deoxygenation. | 1. Grignard reaction with 2-methoxyethylmagnesium bromide. 2. Deoxygenation (e.g., Barton-McCombie). 3. Deprotection. |

| 3-Bromo-N-Boc-azepane | Cross-coupling reaction to introduce the side chain. | 1. Suzuki or Stille coupling with an appropriate organometallic reagent. 2. Deprotection. |

| N-Boc-azepane-3-carboxylic acid ester | Reduction of the ester and conversion to the target side chain. | 1. Reduction to the alcohol (e.g., LiAlH₄). 2. Tosylation. 3. Nucleophilic substitution with methoxide. 4. Deprotection. |

Optimization of Reaction Conditions

The successful synthesis of azepane derivatives, including structures related to this compound, is highly dependent on the careful optimization of reaction conditions. Key parameters such as the choice of catalyst, solvent, temperature, and reaction duration can significantly influence the yield, selectivity, and purity of the final product. Research into various synthetic methodologies for the azepane core has highlighted the critical nature of fine-tuning these variables to achieve desired outcomes.

The efficiency of cyclization to form the seven-membered azepane ring is often a challenge, making the optimization of reaction parameters a crucial step in developing robust synthetic methods. nih.gov Different strategies, from metal-catalyzed reactions to photochemical rearrangements, each require a unique set of optimized conditions to maximize product formation and minimize side reactions. nih.govnih.gov

Influence of Catalysts and Solvents

The selection of an appropriate catalyst and solvent system is fundamental to the success of many azepane syntheses. In metal-catalyzed reactions, the nature of the metal center, its ligands, and the surrounding solvent environment dictates the reaction pathway and efficiency.

For instance, in the copper(I)-catalyzed tandem amination/cyclization reaction to produce functionalized azepines, a screening of various conditions was performed to maximize the yield. nih.gov The study initially tested several solvents, including tetrahydrofuran (THF), toluene, 1,2-dichloroethane (DCE), and 1,4-dioxane. The reaction proceeded most smoothly in dioxane, leading to a notable improvement in the yield of the azepine derivative. nih.gov This highlights the solvent's role in facilitating the catalytic cycle.

A similar systematic optimization was conducted for a palladium(II)-catalyzed cyclization/addition reaction to form dibenzo[b,d]azepines. rsc.org Different palladium catalysts were evaluated, with Pd(OAc)2 providing a significantly better yield (74%) compared to other catalysts like Pd(PPh3)4 or Pd(dppf)Cl2. The choice of an acidic additive was also critical, with trifluoromethanesulfonic acid (TfOH) ultimately affording the highest yield of 82%. rsc.org

The following table summarizes the optimization of catalyst and acid conditions in this palladium-catalyzed synthesis.

| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Acid (10 equiv.) | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(acac)2 | o-phenanthroline | TFA | 65 |

| 2 | Pd(PPh3)4 | o-phenanthroline | TFA | <5 |

| 3 | Pd(dppf)Cl2 | o-phenanthroline | TFA | 21 |

| 4 | Pd(OAc)2 | o-phenanthroline | TFA | 74 |

| 5 | Pd(OAc)2 | o-phenanthroline | TsOH | 77 |

| 6 | Pd(OAc)2 | o-phenanthroline | TfOH | 82 |

Data sourced from a study on palladium(II)-catalyzed synthesis of dibenzo[b,d]azepines. rsc.org

In other methodologies, such as the Rh(II)-catalyzed synthesis of fused azepine derivatives, sterically encumbered catalysts like Rh2(Adc)4 were found to increase the yield of the desired product while minimizing byproducts. nih.gov Furthermore, osmium-catalyzed aminohydroxylation reactions for synthesizing hydroxylated azepanes have shown excellent yields (98%) under specific conditions, utilizing K2OsO2(OH)4 as the catalyst in a tBuOH/H2O solvent mixture. nih.govacs.org

Impact of Temperature and Reaction Time

Temperature and reaction time are interdependent variables that must be co-optimized. In the aforementioned Cu(I)-catalyzed reaction, experiments were conducted at various temperatures and durations. nih.gov While an initial condition of 90 °C for 8 hours gave a 65% yield, further optimization revealed that lowering the temperature to 70 °C and reducing the reaction time to 6 hours improved the outcome. nih.gov This suggests that higher temperatures or longer reaction times may lead to the degradation of the product or the formation of undesired byproducts.

The table below illustrates the optimization of these parameters.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Dioxane | 90 | 8 | 65 |

| 2 | Toluene | 90 | 8 | 43 |

| 3 | DCE | 80 | 10 | 55 |

| 4 | THF | 70 | 12 | 30 |

| 5 | Dioxane | 70 | 6 | 65 |

Data adapted from a study on Cu(I)-catalyzed synthesis of azepine derivatives. nih.gov

Similarly, in a Rh(II)-catalyzed cyclopropanation/rearrangement sequence, decreasing the temperature from a higher initial setting to 60 °C and extending the reaction time to 16 hours resulted in an improved isolated yield of 74% for the desired dihydroazepine. nih.gov In some modern approaches, photochemical methods allow for reactions to proceed at room temperature, transforming nitroarenes into complex azepanes using blue light, which avoids the need for thermal optimization. researchgate.netnih.gov The use of microwave irradiation has also been employed to reduce reaction times significantly, for example in the hydrolysis of an oxazolidinone to an azepane precursor, where the time was reduced from over 24 hours to just 1 hour. nih.gov

Ultimately, the optimal conditions are highly specific to the chosen synthetic route and substrates. A systematic, multi-variable approach is often necessary to identify the ideal balance of catalyst, solvent, temperature, and time to maximize the yield and purity of the target azepane derivative.

Pharmacological and Biological Investigations

Broad Spectrum of Biological Activities of Azepane Derivatives

Azepane-based compounds are integral to numerous natural products and synthetic molecules exhibiting a wide range of biological effects. researchgate.net Their flexible ring structure can be crucial for their bioactivity, and the ability to introduce specific substituents allows for conformational biasing, which is important in drug design. lifechemicals.com The therapeutic potential of azepane derivatives has been explored in areas such as cancer, Alzheimer's disease, and diabetes, among others. nih.govresearchgate.net This diverse activity has spurred ongoing research into new synthetic methods for constructing novel azepane derivatives with favorable pharmacological profiles. researchgate.net Approved drugs containing the azepane substructure include the antidiabetic agent Tolazamide and the antihistamine Azelastine, highlighting the clinical relevance of this chemical class. lifechemicals.com

The azepine scaffold is a key feature in compounds developed for their anti-inflammatory effects. eurekaselect.combenthamdirect.com Research has focused on designing derivatives that can selectively target enzymes involved in the inflammatory cascade.

A series of novel hexahydropyrimido[1,2-a]azepine derivatives were synthesized and evaluated as anti-inflammatory agents with potentially better safety profiles. nih.govtandfonline.com In vitro assays demonstrated that these compounds exhibited inhibitory activity against cyclooxygenase (COX) enzymes. nih.gov Specifically, compounds designated as 2f , 5 , and 6 were identified as the most selective inhibitors of COX-2 over COX-1. nih.govtandfonline.com These three compounds were subsequently tested for in vivo anti-inflammatory activity and their ability to inhibit prostaglandin (B15479496) E2 (PGE2). nih.gov Molecular docking studies were performed to understand the basis for their COX-2 selectivity. nih.govtandfonline.com The promising activity and selectivity of these derivatives suggest they are valuable candidates for further investigation. nih.gov

The azepane scaffold is a component of various molecules investigated for their ability to combat microbial and fungal pathogens. shd.org.rsnih.govbiojournals.usbiojournals.usresearchgate.net

A series of new pyridobenzazepine and pyridobenzothiepine derivatives were synthesized and tested for their in vitro antimicrobial activity. shd.org.rs The pyridobenzazepine derivatives generally showed better antibacterial and antifungal activity than the related dipyridoazepine analogue. shd.org.rs Among the synthesized compounds, azepine derivative 8 displayed potent and broad-spectrum activity against tested bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 39–78 µg/mL. shd.org.rs In some cases, its potency exceeded that of the reference antibiotic chloramphenicol (B1208) against certain Gram-negative and Gram-positive bacteria. shd.org.rs Furthermore, azepine derivative 12 showed promising antifungal activity, with MICs between 156–313 µg/mL. shd.org.rs

Semisynthetic triterpenoids featuring an A-ring azepano fragment have also been evaluated. nih.gov Several of these compounds, such as azepanouvaol 8 and azepano-glycyrrhetol-tosylate 32 , demonstrated strong antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values (≤ 0.15 μM) that surpassed the efficacy of the antibiotic vancomycin. nih.gov Another compound, azepanobetulinic acid cyclohexyl amide 4 , showed a significant bacteriostatic effect against MRSA (MIC ≤ 0.15 μM) with low cytotoxicity, marking it as a potential non-cytotoxic anti-MRSA agent. nih.gov

A significant area of research for azepane derivatives has been in the development of new agents against Mycobacterium tuberculosis (MTB). proquest.comnih.govnih.gov The introduction of an azepane moiety into the lupane (B1675458) scaffold of triterpenoids has been shown to improve activity against MTB. nih.gov

In one study, twenty lupane-type A-ring azepano-triterpenoids were synthesized and evaluated for their anti-tubercular activity against the H37Rv wild-type strain of MTB, as well as mono-resistant strains. proquest.comnih.gov Of the compounds tested, seventeen showed antitubercular activity, with six being highly active against the H37Rv strain. proquest.comnih.gov Notably, compound 7 from this series had a MIC of 0.5 µM. proquest.comnih.gov Four of these active derivatives also demonstrated high activity against three mono-resistant MTB strains. proquest.comnih.gov Further studies on azepanobetulin and its amide derivative confirmed strong antimycobacterial effects on the H37Rv MTB strain and non-tuberculous mycobacteria under both aerobic and anaerobic conditions. nih.govnih.gov Another study identified A-azepano-28-cinnamoyloxybetulin as a lead compound with a MIC of 2 µM against MTB H37Rv and potent activity (MIC of 1-4 µM) against isoniazid, rifampicin, and ofloxacin (B1677185) resistant strains. researchgate.net

The bacterial ribosome is a well-established target for many antibiotics. nih.govucsd.edu Researchers have designed novel azepane-glycosides as potential antibiotics that target this essential cellular machinery. nih.govucsd.edu These compounds were designed to mimic natural aminoglycoside antibiotics, which bind to the ribosomal RNA (rRNA) decoding site and disrupt protein synthesis. ucsd.edu

In these novel designs, the 2-deoxystreptamine (B1221613) (2-DOS) scaffold found in traditional aminoglycosides was replaced with an azepane heterocyclic scaffold. nih.govucsd.edu The resulting azepane-glycosides demonstrated the ability to bind to the bacterial decoding-site RNA target and inhibit bacterial in vitro translation at low micromolar concentrations. ucsd.edu These compounds also showed antibacterial activity by inhibiting the growth of Staphylococcus aureus, including strains that are resistant to conventional aminoglycosides. nih.govucsd.edu This rational design approach showcases the potential of using the azepane core to create new classes of ribosome-targeting antibiotics. nih.govucsd.edu

The azepine core structure is found in several drugs that act on the central nervous system. shd.org.rs The tricyclic moieties of 5H-dibenz[b,f]azepine and dibenzo[b,f]thiepine are key pharmacophores in a number of CNS-active drugs. shd.org.rs For instance, Carbamazepine is an anticonvulsant used for seizures, nerve pain, and bipolar disorder. shd.org.rs Another example is Zotepine, a dibenzothiepine derivative used as an atypical antipsychotic for treating schizophrenia. shd.org.rs

The dibenzazepine (B1670418) group of heterocyclic compounds includes drugs with antidepressant and anxiolytic properties. shd.org.rs Opipramol, which belongs to this group, is a tricyclic antidepressant that is used to treat generalized anxiety disorders. shd.org.rs The established clinical use of these azepine-containing structures underscores the potential of the core scaffold in the development of new agents for CNS disorders, including depression and anxiety. shd.org.rs

Anticancer Properties

The anticancer potential of various azepane-containing compounds has been a subject of significant research. These investigations have explored the cytotoxic effects of these derivatives against a range of cancer cell lines.

Semi-synthetic triterpenoids incorporating an azepano-ring have demonstrated notable cytotoxic activity. mdpi.com For example, a series of A-ring azepano- and 3-amino-3,4-seco-derivatives of betulin, oleanolic, ursolic, and glycyrrhetinic acids were evaluated for their effects on several human cancer cell lines. mdpi.com One particular azepanoallobetulinic acid amide derivative was found to be the most cytotoxic compound in this series. mdpi.com Further screening of these compounds by the National Cancer Institute (NCI) against a panel of 60 cancer cell lines revealed that several derivatives exhibited growth inhibitory (GI50) activity at submicromolar concentrations. mdpi.com

The cytotoxic effect of these azepano derivatives was observed to be dependent on the nature of the triterpenic core. mdpi.com For instance, azepanobetulin and azepanoerythrodiol were effective against 28 and 30 cancer cell lines, respectively, while azepanomessagenin showed no antiproliferative activity. mdpi.com Modifications at other positions of the molecule also influenced the anticancer activity. mdpi.com

Below is an interactive data table summarizing the growth inhibitory (GI50) concentrations of selected azepano-triterpenoid derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | GI50 (µM) |

| Azepanoerythrodiol | K-562 (Leukemia) | >10 |

| Azepanoerythrodiol | HT29 (Colon Cancer) | 7.8 |

| Azepanoallobetulinic acid amide | NCI-H460 (Non-Small Cell Lung) | 0.45 |

| Azepanoallobetulinic acid amide | MCF7 (Breast) | 0.52 |

It is important to note that while these findings are promising for the development of novel antitumor agents based on the azepane scaffold, specific anticancer data for "3-(2-Methoxyethyl)azepane" is not available in the reviewed literature.

Enzyme Inhibition (e.g., Factor Xa, α-Glucosidase, TRPA1)

The azepane moiety has been incorporated into molecules designed to inhibit various enzymes, highlighting its potential as a scaffold for developing targeted therapeutic agents.

Factor Xa Inhibition: Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, making it a key target for the development of anticoagulant drugs. nih.govfrontiersin.org Novel series of FXa inhibitors have been designed where a 1,4-diazepane moiety interacts with the S4 aryl-binding domain of the FXa active site. nih.gov One such compound demonstrated potent FXa inhibitory activity with an IC50 value of 6.8 nM. nih.gov

α-Glucosidase Inhibition: α-Glucosidase is an enzyme involved in the digestion of carbohydrates, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govmdpi.com Semi-synthetic triterpenoids containing an azepano-ring are considered promising agents with α-glucosidase inhibitory activity. mdpi.com While specific inhibitory concentrations for azepane derivatives were not detailed in the provided search results, the general class of compounds is recognized for this potential.

TRPA1 Antagonism: The Transient Receptor Potential Ankyrin 1 (TRPA1) is an ion channel that acts as a sensor for irritant chemicals and is a therapeutic target for pain, itch, and respiratory diseases. researchgate.net While the reviewed literature did not specifically identify "this compound" as a TRPA1 antagonist, the discovery of potent and selective carboxamide TRPA1 antagonists has been reported, demonstrating that synthetic compounds can effectively modulate this channel. rsc.org Some general anesthetics have also been shown to inhibit agonist-evoked TRPA1 activity. nih.gov

The following interactive table provides a summary of the enzyme inhibitory activities of representative azepane and related derivatives.

| Compound Class | Target Enzyme | Activity (IC50) |

| 1,4-Diazepane derivative | Factor Xa | 6.8 nM |

| Azepano-triterpenoid | α-Glucosidase | Not specified |

| Carboxamide derivative | TRPA1 | Not specified |

In Vitro Biological Screening Methodologies

The evaluation of the biological activity of compounds such as "this compound" and its derivatives relies on a variety of in vitro screening methodologies. These techniques are essential in early drug discovery for identifying and characterizing the pharmacological properties of new chemical entities.

Cell-Based Assays

Cell-based assays are fundamental tools in drug discovery, providing a more physiologically relevant context compared to biochemical assays. nih.gov These assays utilize living cells to assess the effects of a compound on cellular processes such as proliferation, viability, cytotoxicity, and signaling pathways. nih.govmurigenics.com

For anticancer drug screening, a common cell-based assay involves plating cancer cells in 96-well plates and treating them with various concentrations of the test compound. bitesizebio.com The effect on cell viability is then measured using methods like the MTT or CellTiter-Glo assays, which quantify metabolic activity or ATP levels, respectively, as indicators of viable cells. researchgate.netnoblelifesci.com Such assays can be used to determine the half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values of a compound. noblelifesci.com

Enzyme-Based Assays

Enzyme-based assays are designed to measure the effect of a compound on the activity of a specific enzyme. bellbrooklabs.com These assays are crucial for identifying enzyme inhibitors or activators. The methodology typically involves incubating the target enzyme with its substrate in the presence and absence of the test compound. The rate of product formation or substrate depletion is then measured, often using spectrophotometric, fluorometric, or mass spectrometric techniques. frontiersin.orgcapes.gov.br

For example, in screening for Factor Xa inhibitors, an in vitro assay would measure the enzyme's ability to cleave a specific substrate, and the inhibitory effect of a compound would be quantified by the reduction in this activity. nih.gov Similarly, α-glucosidase inhibition assays measure the enzyme's capacity to hydrolyze a substrate, with a decrease in product formation indicating inhibitory activity. nih.gov

High-Throughput Screening (HTS) in Early Drug Discovery

High-Throughput Screening (HTS) is a key technology in modern drug discovery that allows for the rapid testing of large numbers of compounds (from thousands to millions) for their biological activity against a specific target. drugtargetreview.comaragen.combmglabtech.com HTS utilizes automation, robotics, and miniaturized assay formats (e.g., 384- or 1536-well plates) to achieve high efficiency. bmglabtech.com

In Vivo Pharmacological Evaluations (Preclinical Research)

Information regarding the in vivo pharmacological profile of this compound is not currently documented in scientific research databases. Preclinical research for compounds of this nature typically involves extensive in vivo testing to understand their effects within a living organism.

Animal Models in Efficacy Studies

There are no specific efficacy studies using animal models reported for this compound. Generally, the selection of an animal model in biomedical research is crucial for mimicking human disease conditions to evaluate the potential therapeutic effectiveness of a new chemical entity. nih.govmdpi.com Rodents, such as mice and rats, are commonly used in initial preclinical trials due to their physiological similarities to humans and ease of handling. ijrpc.comnih.gov The absence of published data indicates that this compound may not have been subjected to these evaluations, or the results have not been disclosed.

Behavioral and Pharmacodynamic Assessments

Specific behavioral and pharmacodynamic assessments for this compound have not been reported. Such studies are essential to determine the compound's mechanism of action and its effects on physiological and behavioral parameters in animal models. nih.gov For example, in the context of neurological or psychiatric drug development, assessments might include tests for antidepressant-like or anxiolytic-like effects. nih.gov Without published research, the pharmacodynamic profile of this compound remains unknown.

Structure Activity Relationship Sar and Structural Optimization

General Principles of SAR for Azepane Scaffolds

The azepane ring is a seven-membered nitrogen-containing heterocycle that serves as a valuable scaffold in medicinal chemistry. researchgate.netlifechemicals.com Its non-planar and flexible nature allows it to adopt various conformations, which is a key determinant of its biological activity. lifechemicals.com The conformational diversity of the azepane ring is often crucial for its interaction with biological targets. lifechemicals.com

Key principles of SAR for azepane scaffolds include:

Conformational Flexibility : The seven-membered ring of azepane is not rigid, and its ability to exist in multiple conformational states can influence how it binds to a receptor. researchgate.net This flexibility can also, however, lead to increased metabolic instability, as more sites may be exposed to enzymatic action.

Substitution Patterns : The position, nature, and orientation of substituents on the azepane ring significantly impact its pharmacological properties. The introduction of specific functional groups can lock the ring into a more favorable conformation for receptor binding. lifechemicals.com

Stereochemistry : Chiral centers within the azepane scaffold or its substituents can lead to stereoisomers with vastly different biological activities and potencies. For instance, in studies of bicyclic azepanes, one enantiomer often shows significantly higher activity than the other.

Research into various azepane derivatives has shown that N-alkylation, particularly N-benzylation, can confer potent inhibitory activity against targets like monoamine transporters. The fusion of the azepane ring to other cyclic systems is another strategy to explore chemical space and modulate activity.

Influence of Substituents on Biological Activity

For 3-(2-Methoxyethyl)azepane, the substituent at the 3-position is a defining feature that dictates its interaction with biological systems.

The 2-methoxyethyl group at the 3-position of the azepane ring introduces several physicochemical properties that can influence its biological profile. The ether oxygen can act as a hydrogen bond acceptor, potentially forming key interactions within a receptor's binding pocket. The ethyl linker provides a degree of flexibility, allowing the methoxy group to orient itself optimally for binding.

Modifying the core azepane ring system is a common strategy to optimize the activity of this class of compounds. These modifications can include ring contraction, expansion, or fusion with other rings to create bicyclic or polycyclic structures. Such changes fundamentally alter the molecule's shape, rigidity, and lipophilicity, which in turn affects its biological activity.

For instance, the synthesis of polysubstituted azepanes from nitroarenes via photochemical dearomative ring expansion has opened avenues to create complex azepane structures that would otherwise be difficult to access. nih.gov This allows for the generation of azepane analogues of known drugs that contain smaller piperidine (B6355638) or pyrrolidine rings, effectively exploring a new region of three-dimensional chemical space. nih.gov The introduction of additional heteroatoms into the azepane ring, creating diazepines or oxazepines, also dramatically alters the SAR.

The table below illustrates how modifications to a related azepane scaffold, specifically balanol analogues acting as PKB-alpha inhibitors, impact activity.

| Compound ID | Core Structure Modification | Linker to Azepane Ring | IC₅₀ (PKB-alpha) |

| 1 | Azepane | Ester | 5 nM |

| 4 | Azepane | Amide | 4 nM |

| 5 | Azepane | Ether | - |

This table is based on data for balanol-derived lead structures and demonstrates the impact of linker modification, a common strategy in ring system functionalization. nih.gov

Design Principles for Enhanced Efficacy and Selectivity

To improve the therapeutic potential of lead compounds based on the azepane scaffold, medicinal chemists employ several design principles to enhance efficacy and selectivity.

Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. This is a powerful tool in drug design to fine-tune potency, selectivity, and pharmacokinetic properties. In the context of azepane derivatives, an ester linkage in a lead compound was found to be unstable in plasma. nih.gov Replacing the unstable ester group with a more stable amide bioisostere resulted in a compound with comparable potency and improved plasma stability. nih.gov

Another example involves replacing a geminal dimethyl group, which was associated with high metabolic clearance, with a bioisosteric geminal difluoro group. This substitution successfully overcame the metabolic instability.

The following table shows examples of bioisosteric replacements in various molecular scaffolds.

| Original Functional Group | Bioisosteric Replacement | Potential Advantage |

| Carboxylic Acid | Tetrazole | Improved metabolic stability, similar acidity |

| Amide | 1,2,4-Oxadiazole | Enhanced metabolic stability, mimics planarity |

| Phenyl Ring | Pyridyl Ring | Modulate solubility, introduce H-bond acceptor |

| Hydrogen | Fluorine | Block metabolic oxidation, alter pKa |

Given the inherent flexibility of the azepane ring, introducing conformational constraints is a key strategy to enhance efficacy and selectivity. By reducing the number of accessible conformations, a molecule can be "locked" into its bioactive conformation, which is the specific shape it adopts when binding to its target. This pre-organization can lead to a more favorable entropy of binding and thus higher affinity.

Methods to introduce conformational constraints include:

Ring Fusion : Creating bicyclic systems, such as fusing a cyclohexane or another heterocyclic ring to the azepane core.

Introduction of Bulky Substituents : Placing large chemical groups on the ring can sterically hinder rotation around certain bonds, restricting the available conformations.

Incorporation of Unsaturation : Introducing double bonds within the ring system can increase rigidity.

These strategies aim to reduce the entropic penalty upon binding and can improve selectivity by designing a rigid structure that fits the intended target but not off-target proteins.

Stereochemical Considerations

Extensive literature searches did not yield specific data on the stereochemical considerations of this compound in the context of its structure-activity relationship. While the stereochemistry of chiral compounds is broadly acknowledged as a critical determinant of their biological activity, detailed research findings, including data on the differential effects of the enantiomers or diastereomers of this compound, are not available in the public domain based on the conducted searches.

The principles of stereochemistry in drug design and action are well-established. For a chiral molecule like this compound, which possesses at least one stereocenter at the 3-position of the azepane ring, the spatial arrangement of the 2-methoxyethyl substituent can significantly influence its interaction with biological targets. Receptors, enzymes, and other biological macromolecules are inherently chiral, and as a result, often exhibit stereoselectivity in their binding with ligands.

Generally, one enantiomer of a chiral drug may exhibit greater potency, a different pharmacological effect, or a more favorable metabolic profile compared to its counterpart. This is because the three-dimensional structure of the molecule dictates its ability to fit into a specific binding site, akin to a key fitting into a lock. A precise stereochemical orientation is often required for optimal interaction and subsequent biological response.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies of Azepane Ligands

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex researchgate.net. In the context of drug design, it is used to forecast how a ligand, such as an azepane derivative, might interact with the binding site of a target protein researchgate.net.

Docking simulations for azepane-containing ligands have been instrumental in understanding their binding modes with various biological targets, including G protein-coupled receptors (GPCRs) and enzymes. For instance, studies on rigidified 1-phenylbenzazepine frameworks have utilized docking to rationalize their affinity and selectivity for serotonin (5-HT6) over dopamine (D1) receptors nih.govnih.gov. These simulations, often performed with software like Schrödinger's Glide, use scoring functions to estimate the binding energy and rank potential poses of the ligand within the receptor's active site nih.gov.

Protein-Ligand Interaction Analysis

Following docking, a detailed analysis of protein-ligand interactions is crucial to understand the structural basis of molecular recognition youtube.commdpi.com. This analysis identifies the specific non-covalent interactions that stabilize the ligand in the binding pocket nih.govvolkamerlab.org. For azepane derivatives, these interactions can dictate their pharmacological profile. Computational tools can visualize and quantify various types of interactions, including hydrogen bonds, hydrophobic contacts, and ionic bonds, providing a comprehensive picture of the binding event youtube.comvolkamerlab.org.

The process involves placing the ligand into the binding site of a protein and evaluating the energetic favorability of the resulting complex. This allows researchers to generate hypotheses about how a molecule like 3-(2-Methoxyethyl)azepane might bind to a specific receptor, which can then be tested experimentally.

Identification of Binding Sites and Key Interactions (e.g., H-bonding, Salt Bridges, π-π Interactions)

The stability of a protein-ligand complex is governed by a variety of non-covalent interactions. Identifying these key interactions is a primary goal of molecular docking studies nih.gov.

Hydrogen Bonding: These are crucial directional interactions between a hydrogen atom donor and an acceptor. In the case of azepane ligands, the nitrogen atom of the azepane ring can act as a hydrogen bond acceptor, while substituents on the ring could act as either donors or acceptors, depending on their chemical nature.

Salt Bridges: These are interactions that combine hydrogen bonding with electrostatic interactions between charged residues. For azepane derivatives that can be protonated at physiological pH, the resulting cation can form strong salt bridges with acidic amino acid residues like aspartate or glutamate in the receptor binding site cambridgemedchemconsulting.complos.org.

π-π Interactions: These interactions occur between aromatic rings. While the azepane ring itself is not aromatic, substituents containing phenyl or other aromatic groups can engage in π-π stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the protein's binding pocket plos.orgnih.gov.

Cation-π Interactions: This is a powerful noncovalent interaction between a cation and the face of an electron-rich π system nih.gov. If the nitrogen in the azepane ring is protonated, it can interact favorably with aromatic residues in the binding site nih.gov.

Molecular docking studies on dibenzo[b,f]azepines, for example, have revealed key π-π stacking interactions with DNA base pairs and hydrogen bonds that are critical for their activity as topoisomerase II inhibitors nih.gov. Similarly, studies on rigidified benzazepines targeting the 5-HT6 receptor have highlighted the importance of H-bonding, salt bridges, and π-π interactions for high-affinity binding nih.gov.

| Interaction Type | Description | Potential Residues Involved | Relevance to Azepane Ligands |

|---|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen donor and an acceptor atom. | Ser, Thr, Asn, Gln, Asp, Glu, His | The nitrogen atom of the azepane ring can act as a hydrogen bond acceptor. |

| Salt Bridges | Combination of hydrogen bonding and electrostatic interactions between charged groups. cambridgemedchemconsulting.com | Asp, Glu, Lys, Arg, His | Protonated azepane nitrogen can form salt bridges with acidic residues. cambridgemedchemconsulting.com |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Phe, Tyr, Trp, His | Aromatic substituents on the azepane ring can interact with aromatic residues. |

| Cation-π Interactions | Interaction between a cation and an electron-rich π system. nih.gov | Phe, Tyr, Trp | The protonated azepane ring can interact with the face of aromatic residues. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds wikipedia.orgjocpr.com. QSAR models are widely used in drug discovery to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts jocpr.com.

For nitrogen-containing heterocycles like azepane derivatives, QSAR models have been successfully developed to predict various biological activities. For example, a linear QSAR model was developed for a series of 4-N-aryl- nih.govresearchgate.net diazepane ureas to predict their inhibitory activity against the CXCR3 receptor nih.gov.

Development of Predictive Models for Biological Activity

The development of a robust QSAR model involves several key steps nih.gov:

Data Set Selection: A diverse set of compounds with experimentally determined biological activities is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to establish a relationship between the descriptors and the biological activity nih.govnih.gov.

Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its reliability nih.gov.

The goal is to create a model that can accurately predict the activity of new compounds within its applicability domain. These predictive models are valuable for screening large virtual libraries of compounds to identify potential hits for further investigation jocpr.com.

Molecular Descriptors and Chemometric Techniques

Molecular descriptors are at the heart of QSAR modeling, as they encode the structural and physicochemical properties of molecules into numerical values researchgate.net. A wide range of descriptors can be calculated, broadly categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of functional groups).

3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape, volume, surface area).

In QSAR studies of nitrogen heterocycles, descriptors such as solvent-accessible surface area and the absolute surface area of carbon atoms have been identified as important features for predicting inhibitory activity against human N-myristoyltransferase-1 nih.govresearchgate.net.

Chemometrics encompasses the statistical and mathematical methods used to analyze chemical data. In QSAR, chemometric techniques are essential for model development and validation researchgate.netresearchgate.net. Common methods include:

Multiple Linear Regression (MLR): A statistical technique used to model the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors) nih.gov.

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them nih.gov.

Machine Learning Methods: Techniques like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity nih.gov.

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Topological | Balaban J index, Wiener index | Molecular branching and connectivity. |

| Electronic | Dipole moment, HOMO/LUMO energies | Distribution of electrons and reactivity. researchgate.net |

| Steric | Molecular volume, surface area | Size and shape of the molecule. |

| Hydrophobic | LogP | Lipophilicity and partitioning behavior. |

Advanced Computational Techniques

Beyond molecular docking and QSAR, more advanced computational methods are increasingly being applied to study azepane ligands and other drug candidates. These techniques provide a more dynamic and detailed view of molecular interactions emanresearch.org.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for studying the physical movements of atoms and molecules over time mdpi.comnih.gov. By simulating the behavior of a protein-ligand complex in a realistic environment (e.g., in water), MD can provide insights into:

The stability of the binding pose predicted by docking mdpi.com.

The conformational changes that occur in the protein and ligand upon binding.

The energetics of binding, including the calculation of binding free energies mdpi.com.

MD simulations have been used to construct robust conformational models of dopamine receptors to study ligand interactions and to provide a dynamic validation of docking results mdpi.commdpi.com. Machine learning-augmented MD simulations are also emerging as a way to gain deeper insights into the kinetics of ligand binding and its effect on biological function researchgate.net. These advanced methods are crucial for a comprehensive understanding of the structure-function relationships of bioactive molecules like this compound and for guiding the rational design of new drugs emanresearch.orgnih.gov.

Machine Learning and Deep Learning Applications

Machine learning (ML) and deep learning (DL) have emerged as powerful techniques in drug discovery, with significant potential for the study of compounds like this compound. mdpi.comscitechdaily.comdntb.gov.ua These artificial intelligence-based methods can analyze vast datasets to identify patterns and relationships that are not immediately obvious, thereby predicting the properties and activities of novel molecules. youtube.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a key application of machine learning in this context. unc.edumdpi.com For a compound like this compound, a QSAR model could be developed using a dataset of structurally similar azepane derivatives with known biological activities. The model would learn the relationship between the molecular structures (represented by descriptors) and their biological effects. youtube.com This allows for the prediction of the activity of new or untested compounds, guiding the synthesis of more potent and selective analogs. nih.govresearchgate.net

Deep learning models, such as recurrent neural networks (RNNs) and graph neural networks (GNNs), can be trained on large libraries of chemical structures to generate novel molecules with desired properties. dntb.gov.uanih.gov For instance, a deep learning model could be trained on a database of known bioactive azepanes to design new derivatives of this compound with potentially improved pharmacological profiles. nih.govnih.gov These models can learn the underlying chemical rules and spatial arrangements that govern molecular activity. mdpi.comscitechdaily.com

While specific machine learning or deep learning studies on this compound are not prevalent in public literature, the methodologies are broadly applicable. The general workflow for such a study is outlined in the table below.

| Step | Description |

| 1. Data Collection | A dataset of azepane derivatives with measured biological activity (e.g., receptor binding affinity, enzyme inhibition) is compiled. |

| 2. Descriptor Calculation | Molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices), are calculated for each molecule in the dataset. |

| 3. Model Training | A machine learning or deep learning algorithm is trained on the dataset to learn the correlation between the molecular descriptors and the biological activity. |

| 4. Model Validation | The predictive power of the model is assessed using statistical methods and external test sets to ensure its reliability. |

| 5. Prediction | The validated model is used to predict the biological activity of new, untested compounds like derivatives of this compound. |

Comparative Molecular Fields Analysis (CoMFA) and CoMSIA

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that are used to understand the relationship between the three-dimensional properties of a molecule and its biological activity. nih.govresearchgate.net These methods are particularly useful in lead optimization, as they provide visual representations of the regions around a molecule where modifications are likely to enhance or diminish its activity. mdpi.comnih.gov

For a molecule such as this compound, a 3D-QSAR study would involve the following steps:

Alignment: A set of structurally related azepane derivatives with known biological activities are aligned based on a common scaffold.

Field Calculation: Steric and electrostatic fields (in CoMFA), and additionally hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA), are calculated around each molecule.

PLS Analysis: Partial Least Squares (PLS) analysis is used to generate a statistical model that correlates the variations in these fields with the changes in biological activity.

Contour Maps: The results are visualized as 3D contour maps, which highlight regions where specific properties are favorable or unfavorable for activity.

While no specific CoMFA or CoMSIA studies on this compound have been identified, research on other azepane-containing structures demonstrates the utility of these methods. The statistical parameters from a hypothetical 3D-QSAR study on a series of azepane derivatives are presented in the table below, illustrating the type of data generated.

| Parameter | CoMFA | CoMSIA | Description |

| q² (cross-validated r²) | > 0.5 | > 0.5 | Indicates the predictive ability of the model. |

| r² (non-cross-validated r²) | > 0.9 | > 0.9 | Shows the correlation between the predicted and actual activities. |

| Field Contributions | Steric: ~50%, Electrostatic: ~50% | Steric: ~20%, Electrostatic: ~30%, Hydrophobic: ~25%, H-bond Donor: ~15%, H-bond Acceptor: ~10% | The relative importance of different molecular fields to the biological activity. |

These models can guide the rational design of new this compound analogs with enhanced potency and selectivity. researchgate.net

Mechanistic Investigations via Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including the synthesis of azepane derivatives. rsc.orgresearchgate.netrwth-aachen.de Density Functional Theory (DFT) and other quantum mechanical calculations can be used to model reaction pathways, determine transition state energies, and predict reaction outcomes. researchgate.net

For the synthesis of this compound, computational studies could be employed to:

Optimize Reaction Conditions: By calculating the energy barriers for different reaction pathways, computational models can help identify the most efficient synthetic routes and optimal reaction conditions (e.g., temperature, catalyst).

Understand Stereoselectivity: In cases where chiral centers are formed, computational methods can predict the stereochemical outcome of a reaction by comparing the energies of the different transition states leading to various stereoisomers. rsc.org

Investigate Reaction Mechanisms: Computational studies can provide detailed insights into the step-by-step mechanism of a reaction, including the identification of intermediates and transition states. researchgate.netslideshare.net

A feasible mechanism for a tandem transformation reaction may involve the initial formation of a copper acetylide as a key step, followed by nucleophilic addition of an amine to the acetylide and intramolecular cyclization to yield the seven-membered product. nih.gov While specific computational mechanistic studies for this compound were not found, the general approaches are well-established in organic chemistry.

Absorption, Distribution, Metabolism, and Excretion Adme Studies

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo persistence of a new chemical entity. These assays measure the rate at which a compound is metabolized by various enzyme systems, providing crucial data for estimating its pharmacokinetic profile. The primary goal is to identify compounds with favorable metabolic properties for further development.

Liver Microsomal Stability Assays

Liver microsomal stability assays are a widely used in vitro tool to evaluate the metabolic stability of compounds. Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. In these assays, the test compound is incubated with liver microsomes, and the decrease in its concentration over time is measured to determine the rate of metabolism.

CYP-Mediated Phase I Metabolism

Phase I metabolism primarily involves oxidation, reduction, and hydrolysis reactions, which are largely mediated by CYP enzymes. These enzymes introduce or expose functional groups on the parent compound, preparing it for Phase II metabolism. The stability of a compound in the presence of liver microsomes is a key indicator of its susceptibility to CYP-mediated clearance.

Species-Specific Metabolism (Human vs. Animal)

Metabolic pathways can vary significantly between different species. Therefore, it is common practice to assess metabolic stability in liver microsomes from various species, including humans, rats, mice, dogs, and monkeys. This comparative approach helps in selecting the most appropriate animal model for preclinical toxicology and pharmacokinetic studies, and aids in the extrapolation of animal data to humans.

Plasma Stability

Plasma stability assays are conducted to assess the susceptibility of a compound to degradation by enzymes present in blood plasma, such as esterases and amidases. A compound that is unstable in plasma may have a very short half-life in vivo, limiting its therapeutic potential. These assays involve incubating the compound in plasma from different species and monitoring its concentration over time. For some azepane derivatives, plasma stability has been evaluated to identify and mitigate potential liabilities. For instance, certain ester-containing azepane derivatives have shown instability in plasma, leading to their rapid degradation. acs.org

| Parameter | Description | Typical Units |

| In Vitro Half-life (t1/2) | Time required for 50% of the compound to be metabolized. | minutes (min) |

| Intrinsic Clearance (CLint) | Volume of liver matrix cleared of the compound per unit time per unit of protein or cells. | µL/min/mg protein (microsomes) or µL/min/10^6 cells (hepatocytes) |

Metabolite Identification Strategies

The identification of metabolites is a critical step in understanding the biotransformation of 3-(2-Methoxyethyl)azepane. A variety of strategies are employed to elucidate the structures of metabolites formed in biological systems. These approaches often combine advanced analytical techniques with sophisticated data analysis methods.

Modern metabolite identification relies heavily on two major analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov These methods are powerful due to their high resolution, which allows for the detection of individual metabolites within complex biological mixtures, often with minimal need for purification. nih.gov

Common strategies for identifying the metabolites of a compound like this compound would include:

Database-Assisted Identification: Experimental data from NMR or MS analysis of samples containing metabolites of this compound can be compared against spectral databases of known metabolites. nih.gov This approach is particularly useful for identifying common metabolic pathways.

Combined NMR and MS Analysis: For novel or unexpected metabolites, a combination of NMR and MS is often necessary for unambiguous structure elucidation. nih.gov MS provides accurate mass information and fragmentation patterns, while NMR gives detailed information about the chemical structure and connectivity of atoms.

Use of Chemical Agents: Certain chemical agents can be used to aid in the identification of metabolites with specific properties. For example, paramagnetic agents can be used in NMR to selectively suppress signals of certain metabolites based on their ability to complex with the agent, which can help in resolving overlapping signals in a complex mixture. nih.gov

Table 1: Illustrative Analytical Techniques for Metabolite Identification

| Technique | Information Provided | Application in Metabolite ID |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass and elemental composition | Determination of the molecular formula of metabolites. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns | Structural elucidation by breaking down metabolites into smaller, identifiable fragments. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information (e.g., ¹H, ¹³C chemical shifts, coupling constants) | Unambiguous structure determination and stereochemistry of metabolites. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of metabolites with detection by MS | Quantification and identification of multiple metabolites in a single run. |

In Silico ADME Prediction

In silico, or computational, models are invaluable tools in the early stages of drug discovery and development for predicting the ADME properties of new chemical entities like this compound. nih.govnih.govmdpi.com These predictive models help in prioritizing compounds with favorable pharmacokinetic profiles, thereby reducing the need for extensive in vitro and in vivo experiments. nih.govmdpi.com

Computational Models for Pharmacokinetic Properties

A variety of computational models can be used to predict the pharmacokinetic properties of this compound. These models range from simple rules to complex quantitative structure-activity relationship (QSAR) models. nih.govmdpi.com The goal of these models is to establish a relationship between the chemical structure of a compound and its pharmacokinetic behavior. scielo.br

Physiologically based pharmacokinetic (PBPK) models are a more complex type of computational model that can simulate the ADME processes of a compound in the body. nih.govmdpi.com These models use a series of differential equations to describe the movement and transformation of the compound in various organs and tissues. mdpi.com PBPK models can be particularly useful for predicting the impact of various physiological factors on the pharmacokinetics of this compound. nih.gov

Prediction of Hepatic Clearance and Bioavailability

One common method for predicting human hepatic clearance is through in vitro to in vivo extrapolation (IVIVE). nih.gov This involves measuring the rate of metabolism of this compound in in vitro systems, such as human liver microsomes or hepatocytes, and then using scaling factors to predict the in vivo clearance. nih.govnih.govresearchgate.net

In silico models can also be used to predict hepatic clearance. These models are often based on the physicochemical properties of the compound and its known metabolic pathways. Similarly, computational models can predict oral bioavailability, which is the fraction of an orally administered dose that reaches the systemic circulation. nih.gov

Table 2: Example of In Silico ADME Predictions for a Hypothetical Compound

| ADME Property | Predicted Value | Model Type |

|---|---|---|

| Aqueous Solubility (logS) | -3.5 | QSAR |

| Blood-Brain Barrier Permeability (logBB) | 0.2 | PBPK |

| Human Intestinal Absorption (%) | 95% | Classification Model |

| Hepatic Clearance (mL/min/kg) | 15 | IVIVE |

| Oral Bioavailability (%) | 60% | Regression Model |

Drug-Drug Interaction Potential (e.g., CYP Inhibition/Induction)

Assessing the potential for drug-drug interactions (DDIs) is a critical aspect of drug development. nih.gov Many DDIs are caused by the inhibition or induction of cytochrome P450 (CYP) enzymes, which are a major family of enzymes responsible for drug metabolism. nih.govnih.gov

CYP Inhibition: If this compound inhibits a particular CYP enzyme, it could slow the metabolism of other drugs that are substrates for that enzyme. nih.gov This could lead to increased plasma concentrations of the co-administered drug, potentially causing adverse effects. fda.gov In vitro assays using human liver microsomes or recombinant CYP enzymes are commonly used to determine the inhibitory potential of a compound against various CYP isoforms.

CYP Induction: Conversely, if this compound induces the expression of a CYP enzyme, it could increase the metabolism of other drugs that are substrates for that enzyme. nih.gov This can lead to decreased plasma concentrations and reduced efficacy of the co-administered drug. nih.gov In vitro studies using primary human hepatocytes are typically conducted to assess the potential of a compound to induce CYP enzymes.

The potential for this compound to act as an inhibitor or inducer of major CYP enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 would be thoroughly investigated to understand its DDI profile.

Table 3: Illustrative Data on CYP450 Interaction Potential

| CYP Isoform | Inhibition (IC₅₀, µM) | Induction (Fold Change) |

|---|---|---|

| CYP1A2 | > 50 | 1.2 |

| CYP2C9 | 25 | 1.5 |

| CYP2C19 | > 50 | 1.1 |

| CYP2D6 | 15 | 1.0 |

| CYP3A4 | 5 | 3.0 |

Toxicological Evaluations

Preclinical Toxicology Testing Framework

The preclinical toxicology testing framework is a systematic approach to identify potential hazards associated with a new chemical entity before it is considered for further development or use. This framework is designed to provide a comprehensive toxicological profile of the compound. The development of new, less toxic, and highly active azepane-containing analogs is a significant area of research in medicinal chemistry.

A key objective in the early stages of drug discovery is to identify and eliminate toxicological hazards. This is often achieved through a combination of computational assessments and a battery of routine in vitro assays. These initial screenings evaluate broad characteristics such as cytotoxicity, genetic toxicity, and mitochondrial toxicity. The data gathered from these early assessments help in prioritizing lead molecules and chemical series for further, more detailed investigation.

| Testing Stage | Objective | Typical Assays/Studies |

| Early Hazard Identification | To quickly identify major toxicological liabilities of a chemical series. | In silico predictions, cytotoxicity assays, genotoxicity screens (e.g., Ames test), cardiovascular safety panels. |

| Lead Optimization | To select and refine lead candidates with favorable safety profiles. | More extensive in vitro assays, including mechanism-based toxicity studies and early in vivo tolerability studies. |

| Candidate Selection | To generate a comprehensive preclinical safety data package to support further development. | Good Laboratory Practice (GLP) compliant in vivo toxicity studies (acute, subchronic), safety pharmacology, and genotoxicity studies. |